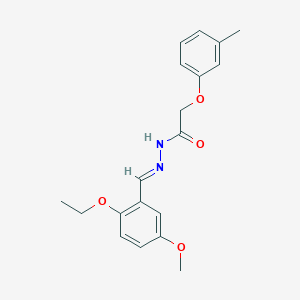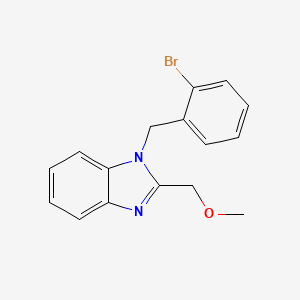![molecular formula C12H14N4OS B5553616 1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)
1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including transformations of dimethyl acetone-1,3-dicarboxylate to yield complex pyrimidinyl and thiazolyl derivatives. These processes often employ reagents like sulfuryl chloride and thiourea, leading to various heterocyclic compounds including thiazole-5-carboxylates and pyrido-pyrimidinones, indicative of the complexity involved in synthesizing such compounds (Žugelj et al., 2009).
Molecular Structure Analysis
Studies on similar molecules, such as 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, have revealed insights into their molecular structure through X-ray diffraction and ab initio calculations, establishing the presence of amino-oxo tautomers in solid states and detailing the planarity of the pyrimidinone ring, which is crucial for understanding the molecular geometry and electronic structure of such compounds (Craciun et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves various transformations, such as the conversion of amino-pyrazolopyridines into thiazole and triazine derivatives, showcasing their versatility in chemical reactions and the formation of heterocyclic compounds with potentially diverse applications (Attaby et al., 2006).
Physical Properties Analysis
The physical properties of related molecules, such as their crystalline structure and tautomeric forms, have been extensively studied. For instance, the crystal and molecular structure analysis of similar pyrimidinones provides insights into their solid-state configurations, intermolecular hydrogen bonding, and overall stability, which are vital for understanding the compound's physical characteristics (Craciun et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding patterns, can be inferred from the synthesis and reactions of similar compounds. The conversion of pyrazolopyridines to thiazole derivatives through reactions with active halogen-containing compounds demonstrates the chemical versatility and potential reactivity pathways of such molecules (Attaby et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Heterocyclic Compound Synthesis : This area of research focuses on the synthesis of novel diheteroaryl thienothiophene derivatives, including compounds similar to the one mentioned, showcasing their potential in creating bis-pyrimidine, bis-pyrazole, and other derivatives with significant chemical properties for further study and applications in materials science and pharmaceuticals (Mabkhot et al., 2011).
Chemical Characterization and Antiviral Activity : Research into the characterization and potential antiviral activities of novel heterocyclic compounds derived from pyrazolo[3,4-b]pyridin and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives highlights the role of these compounds in developing antiviral agents (Attaby et al., 2006).
Potential Applications
Antibacterial and Antifungal Activity : Synthesized thieno[2, 3-d]pyrimidines have been tested for antibacterial activity, indicating their potential use in developing new antibacterial drugs (Salahuddin et al., 2009).
Microwave-mediated Synthesis for Heterocycles : Efficient methods using microwave-mediated synthesis for benzothiazole- and benzimidazole-based heterocycles have been developed, demonstrating the importance of these compounds in creating various heterocyclic derivatives for diverse applications (Darweesh et al., 2016).
Protein Kinase Inhibitors : The development of 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines as potential protein kinase inhibitors showcases the application of such compounds in therapeutic areas, particularly in cancer treatment (Sušnik et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-6-5-7(2)14-11(13-6)16-12-15-8(3)10(18-12)9(4)17/h5H,1-4H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWBZIVMIHBCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=C(S2)C(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4,6-Dimethyl-pyrimidin-2-ylamino)-4-methyl-thiazol-5-yl]-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)
![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)



